

# Avotaciclib: A Focused Look at Cyclin-Dependent Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Avotaciclib** (also known as BEY1107) is an orally bioavailable small molecule inhibitor that has garnered attention for its potential as an antineoplastic agent.[1][2][3] Primarily, it has been identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2] While its selectivity for CDK1 is a noted feature, a comprehensive, publicly available dataset detailing its cross-reactivity profile against a broad panel of other CDKs is limited.

This guide provides a comparative overview of **avotaciclib**'s known activity and delves into the standard experimental methodologies used to assess the cross-reactivity of such inhibitors. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window.

## **Avotaciclib: Primary Target and Reported Activities**

**Avotaciclib**'s primary mechanism of action is the inhibition of CDK1.[1][2][3] By targeting CDK1, **avotaciclib** can induce cell cycle arrest, particularly at the G2/M transition, and promote apoptosis in cancer cells.[3] This has led to its investigation in clinical trials for cancers such as pancreatic cancer.[3]

While detailed biochemical data on its activity against other CDKs is not readily available in the public domain, some studies have reported its effects on cancer cell lines.



| Compound    | Primary Target | Other Reported<br>Effects                                                                                      | Reference |
|-------------|----------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Avotaciclib | CDK1           | Inhibits cell viability in non-small cell lung cancer cell lines with EC50 values in the sub-micromolar range. | [4]       |

# Signaling Pathway of Avotaciclib's Primary Target: CDK1

CDK1, in complex with its regulatory partner Cyclin B, is the master regulator of the G2 to M phase transition in the cell cycle. Its activation triggers a cascade of phosphorylation events that lead to mitotic entry. The diagram below illustrates the central role of the CDK1/Cyclin B complex.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Avotaciclib | C13H11N7O | CID 137150099 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Avotaciclib: A Focused Look at Cyclin-Dependent Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324850#cross-reactivity-of-avotaciclib-with-other-cdks]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com